Cas no 475626-64-3 (2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile)

2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile structure
475626-64-3 structure
Product Name:2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile
CAS No:475626-64-3
MF:C26H14N4O2
MW:414.41496515274
CID:6132529
PubChem ID:2356924
Update Time:2025-07-24

2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile
    • Propanedinitrile, 2-[[3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene]-
    • 2-[[3-(3-oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
    • 2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
    • 475626-64-3
    • AKOS001015842
    • 2-((3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
    • Oprea1_766158
    • F0383-0319
    • Z56839749
    • Inchi: 1S/C26H14N4O2/c27-14-17(15-28)12-19-16-30(20-7-2-1-3-8-20)29-25(19)23-13-22-21-9-5-4-6-18(21)10-11-24(22)32-26(23)31/h1-13,16H
    • InChI Key: HMYMJMHZLFYBOR-UHFFFAOYSA-N
    • SMILES: C(#N)/C(=C/C1=CN(C2=CC=CC=C2)N=C1C1C(=O)OC2=CC=C3C(=C2C=1)C=CC=C3)/C#N

Computed Properties

  • Exact Mass: 414.11167570g/mol
  • Monoisotopic Mass: 414.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 881
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 91.7Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 708.7±60.0 °C(Predicted)
  • pka: -6.41±0.10(Predicted)

2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile Pricemore >>

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2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile Related Literature

Additional information on 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile

Professional Introduction to Compound with CAS No 475626-64-3 and Product Name: 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile

Compound with the CAS number 475626-64-3 and the product name 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in medicinal chemistry.

The structure of 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile encompasses a benzofchromene core, which is known for its biological activity and versatility in medicinal applications. The benzofchromene moiety, specifically the 3H-benzofchromen part, is a heterocyclic compound that has been extensively studied for its pharmacological properties. This segment of the molecule contributes to its stability and reactivity, making it an ideal scaffold for further derivatization and functionalization.

Additionally, the presence of a pyrazole ring in the structure enhances the compound's potential bioactivity. Pyrazole derivatives are well-documented for their role in various biological processes and have been utilized in the development of numerous therapeutic agents. The 1H-pyrazol component in this compound not only adds to its structural complexity but also opens up possibilities for diverse interactions with biological targets. This dual functionality makes the compound a versatile tool for researchers exploring new pharmacological pathways.

The methylidenepropanedinitrile moiety further contributes to the unique properties of this compound. This group is known for its ability to participate in various chemical reactions, including condensation and cyclization processes, which are crucial for the synthesis of more complex molecules. The nitrile group, in particular, is recognized for its role in enhancing binding affinity and selectivity in drug design. This feature makes 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidenepropanedinitrile a valuable asset in the quest for novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of this compound. These tools have been instrumental in predicting the biological activity of 2-(3-{3-oxo-3H-benzofchromen-2-yl}-1-phenyl-1H-pyrazol-4-ylmethylidenepropanedinitrile, providing insights into its potential interactions with target proteins and enzymes. Such simulations have highlighted its potential as an inhibitor of various kinases and other enzymes implicated in diseases like cancer and inflammation.

In vitro studies have begun to unravel the pharmacological profile of this compound, revealing promising results in terms of efficacy and selectivity. Initial experiments have demonstrated that 2-(3-{3-oxygenated 3H-benzofchromen}-2-il)-1 phenyl - 1 H - pyrazol - 4 - ylmethylene propanedinitrile exhibits inhibitory activity against several key enzymes involved in disease pathways. These findings align with recent research indicating that compounds with similar structural motifs can modulate critical cellular processes, thereby offering therapeutic benefits.

The benzofchromene core, particularly when combined with pyrazole derivatives, has been shown to exhibit significant anti-inflammatory properties. This is attributed to the ability of these compounds to interfere with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines. Such mechanisms are particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory disorders.

Moreover, the nitrile group within the molecule contributes to its ability to engage with biological targets through hydrogen bonding and other non-covalent interactions. These interactions are crucial for achieving high affinity and selectivity, which are essential characteristics of effective drugs. The structural features of CAS No 475626 - 64 - 3, including the benzofchromene-pyrazole hybrid scaffold, make it a compelling candidate for further development as a therapeutic agent.

Current research is also exploring the potential of this compound as a scaffold for drug design. By modifying specific functional groups within its structure, scientists aim to enhance its bioavailability, reduce toxicity, and improve overall efficacy. The flexibility offered by the methylidenepropanedinitrile moiety allows for extensive chemical modifications, making it an attractive platform for generating novel derivatives with tailored properties.

The integration of machine learning algorithms into drug discovery processes has further accelerated the development pipeline for compounds like CAS No 475626 - 64 - 63. These algorithms can predict how different modifications will affect the biological activity of a molecule, enabling researchers to prioritize promising candidates more efficiently. Such advancements are transforming pharmaceutical research by enabling faster identification of lead compounds that can be optimized into viable drugs.

In conclusion,2-(3-{3-oxygenated 3 H - benz o f chrom e n e } - 2 i l ) - 1 phen y l - 1 H p y r az o l - 4 i l m e t h y l d e n e p r o p a n e d i n i t r i l e represents a significant step forward in medicinal chemistry. Its unique structural features and promising pharmacological profile make it a valuable asset in ongoing efforts to develop new therapeutic agents. As research continues to uncover more about its potential applications,CAS No 475626 - 64 - 63 is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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